molecular formula C14H14N4O2S B2937907 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 1228-89-3

1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No.: B2937907
CAS No.: 1228-89-3
M. Wt: 302.35
InChI Key: XKJGXAHYTWXZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione is a synthetic purine-2,6-dione derivative designed for research applications. The purine-2,6-dione scaffold, also known as a xanthine core, is a privileged structure in medicinal chemistry and is extensively investigated for its potential to interact with various biological targets . The specific substitution pattern of this compound—featuring a benzyl group at the N-1 position and a sulfur moiety at the C-8 position—is of significant interest in synthetic organic chemistry. The synthesis of such 1-benzyl-substituted purine-2,6-diones unsubstituted at the N-7 position can require specialized protecting group strategies, such as the use of a thietanyl group, to achieve the desired substitution pattern . Purine-based derivatives sharing this core structure are frequently explored as key intermediates in drug discovery efforts, particularly in the development of kinase inhibitors . Researchers are actively studying similar compounds for their anti-proliferative properties against various cancer cell lines, with mechanisms of action that may involve the inhibition of critical enzymes like the epidermal growth factor receptor (EGFR) . The 8-sulfanylidene (or 8-mercapto) group is a functional handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of more potent or selective research probes . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-16-10-11(15-13(16)21)17(2)14(20)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJGXAHYTWXZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=S)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide under basic conditions, followed by the introduction of methyl groups through methylation reactions. The sulfanylidene group can be introduced via thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of the sulfanylidene group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related purine derivatives:

Compound Substituents Molecular Formula Key Functional Groups Notable Properties
Target Compound 1-Benzyl, 3,7-dimethyl, 8-sulfanylidene C₁₄H₁₄N₄O₂S Thione (C=S), benzyl, methyl High lipophilicity; potential for π-π interactions
Theophylline 1,3-Dimethyl, 2,6-dione C₇H₈N₄O₂ Xanthine (C=O), methyl Bronchodilator; phosphodiesterase inhibitor
Etophylline 1,3-Dimethyl, 7-(2-hydroxyethyl), 2,6-dione C₉H₁₂N₄O₃ Hydroxyethyl, xanthine (C=O) Enhanced solubility due to hydroxyethyl group
8-Thiotheophylline 1,3-Dimethyl, 8-sulfanylidene, 2,6-dione C₇H₈N₄O₂S Thione (C=S), methyl Increased metabolic stability vs. theophylline

Key Observations :

  • Lipophilicity : The benzyl group in the target compound likely enhances membrane permeability compared to theophylline and etophylline.
  • Solubility : The absence of polar groups (e.g., etophylline’s hydroxyethyl) suggests lower aqueous solubility for the target compound, which could impact bioavailability.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using programs like SHELXL (for refinement) and Mercury (for visualization) are critical for comparing intermolecular interactions :

  • Etophylline : The hydroxyethyl group facilitates O-H···O/N interactions, leading to layered or helical packing patterns in its crystal structure .
  • Theophylline: Forms robust O···H-N networks, often resulting in monoclinic or orthorhombic systems with high thermal stability .

Graph Set Analysis (per Etter’s methodology ):

  • The target compound’s benzyl group may introduce C-H···π interactions , altering aggregation behavior relative to smaller analogs.

Biological Activity

1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzyl group and a sulfanylidene moiety. The biological activity of this compound is primarily related to its effects on various cellular processes and its potential therapeutic applications.

The chemical formula for this compound is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 302.35 g/mol. The structural representation highlights the presence of the purine base, which is pivotal in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with nucleic acid synthesis, similar to other purine derivatives.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study demonstrated that it can induce apoptosis in cancer cell lines through the activation of apoptotic pathways. This effect was associated with increased levels of reactive oxygen species (ROS) within the cells, leading to oxidative stress and subsequent cell death.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular proliferation and has implications for cancer therapy.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Bacterial Resistance : A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.
  • Cancer Cell Line Evaluation : Research published in Cancer Research assessed the impact of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.
  • Enzyme Activity Study : A study focusing on enzyme inhibition showed that the compound significantly reduced the activity of xanthine oxidase, indicating its potential role as a therapeutic agent in conditions characterized by elevated uric acid levels.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant reduction in bacterial load
AntitumorMCF-7 (Breast Cancer)Dose-dependent decrease in viability
Enzyme InhibitionXanthine OxidaseReduced enzyme activity

Table 2: Structure and Properties

PropertyValue
Molecular FormulaC14H14N4O2SC_{14}H_{14}N_{4}O_{2}S
Molecular Weight302.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione?

Synthesis of this compound typically involves functionalization of the purine-dione core. A common approach includes:

  • Alkylation/arylation : Introducing the benzyl group at the N1 position via nucleophilic substitution, as seen in the synthesis of 8-benzyltheophylline derivatives (e.g., using benzyl halides under basic conditions) .
  • Thione introduction : The 8-sulfanylidene (C=S) group can be incorporated through sulfurization of a precursor (e.g., using Lawesson’s reagent or P₂S₅) .
  • Optimization : Adjust reaction parameters (solvent, temperature, catalysts) based on analogous purine-dione syntheses. For example, reports using DMSO as a solvent for thiolation reactions at 80–100°C .

Q. Which spectroscopic and structural characterization techniques are optimal for confirming the compound’s identity?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyl protons at δ ~4.5–5.5 ppm, methyl groups at δ ~3.0–3.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 8-(2-hydroxyphenyl)-purine-dione derivatives .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar purine-dione derivatives?

  • Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to test analogs under identical conditions. highlights the use of "informer libraries" to benchmark reaction outcomes across studies .
  • Structural analysis : Correlate activity with substituent positioning via crystallography (e.g., ’s study on hydroxyl-phenyl substituents) .
  • Meta-analysis : Cross-reference datasets from pharmacological studies (e.g., ’s metabolism data) to identify confounding variables like metabolic stability .

Q. What strategies optimize substitution patterns at the purine core to enhance target selectivity or potency?

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. alkyl groups at N1) and assess impacts on binding affinity. ’s work on 8-benzyltheophylline derivatives demonstrates how bulky groups modulate receptor interactions .
  • Computational modeling : Use docking studies to predict interactions with target proteins (e.g., adenosine receptors). ’s biological evaluation of 8-mercapto derivatives provides a template for experimental validation .

Q. How should researchers design experiments to study the compound’s mechanism of action in enzymatic systems?

  • Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., phosphodiesterases) under varying pH and cofactor conditions.
  • Kinetic studies : Analyze time-dependent inhibition (e.g., pre-incubation effects) to distinguish competitive vs. non-competitive mechanisms.
  • Proteomics : Identify off-target effects via affinity chromatography or pull-down assays, as suggested by ’s focus on protein-ligand interactions .

Q. What methodologies address challenges in purine-dione solubility and bioavailability?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls, amines) at non-critical positions. ’s synthesis of 3-ethyl-8-mercapto derivatives with tetrahydrofuran substituents illustrates this approach .
  • Formulation studies : Use co-solvents (e.g., PEG, cyclodextrins) to enhance aqueous solubility, referencing safety protocols from and .

Data Analysis & Experimental Design

Q. How should researchers analyze contradictory data in synthetic yield or purity?

  • Reproducibility checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
  • HPLC/MS monitoring : Track intermediate formation to identify side reactions (e.g., oxidation of the sulfanylidene group) .
  • Statistical tools : Apply ANOVA or regression models to isolate variables (e.g., temperature, catalyst loading) impacting yield, as emphasized in ’s experimental design principles .

Q. What advanced techniques validate the electronic effects of the 8-sulfanylidene group?

  • DFT calculations : Model electron distribution and resonance structures to predict reactivity .
  • UV-Vis spectroscopy : Compare λₘₐₓ shifts with analogs (e.g., 8-oxo or 8-thiol derivatives) to assess conjugation effects .

Safety & Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • PPE : Use gloves, goggles, and lab coats to avoid dermal exposure (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation (H335 risks) .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation of the sulfanylidene group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.